

The Multifaceted Identity of Tritridecanoin: A Guide for Scientific Applications

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Compound of Interest

Compound Name: *Tritridecanoin*

Cat. No.: *B053317*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Tritridecanoin**, a saturated triglyceride of significant interest in various scientific domains. This document elucidates its nomenclature, presents detailed experimental protocols for its quantification, and explores its metabolic fate and potential roles in cellular signaling. Furthermore, it delves into its application in advanced drug delivery systems, offering a comprehensive resource for professionals in research and development.

Unveiling the Synonyms: A Comprehensive Nomenclature

Tritridecanoin is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication. The following table summarizes the most common synonyms for **Tritridecanoin**, along with its key chemical identifiers.

Synonym	Systematic Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1,2,3-Tritridecanoylglycerol	Propane-1,2,3-triyl tritridecanoate	26536-12-9	C42H80O6	681.08
Glyceryl tritridecanoate	Propane-1,2,3-triyl tritridecanoate	26536-12-9	C42H80O6	681.08
Glycerin tritridecanoate	Propane-1,2,3-triyl tritridecanoate	26536-12-9	C42H80O6	681.08
Tridecanoin, tri-	Tridecanoic acid, 1,2,3-propanetriyl ester	26536-12-9	C42H80O6	681.08
TG(13:0/13:0/13:0)	Propane-1,2,3-triyl tritridecanoate	26536-12-9	C42H80O6	681.08
Tridecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester	Propane-1,2,3-triyl tritridecanoate	26536-12-9	C42H80O6	681.08

Experimental Protocols for Quantification

Accurate quantification of **Tritridecanoin** is essential for various research applications, from metabolic studies to formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two common and robust methods for this purpose.

Quantification by High-Performance Liquid Chromatography (HPLC) with an Internal Standard

This protocol outlines a general procedure for the quantification of triglycerides, which can be specifically adapted for **Tritridecanoin**. The use of an internal standard is crucial for correcting variations during sample preparation and injection.

2.1.1. Materials and Reagents

- Solvents: HPLC-grade acetonitrile, isopropanol, chloroform, and methanol.
- Internal Standard (IS): A suitable odd-chain triglyceride not present in the sample, such as Glyceryl trinonadecanoate (C19:0).
- **Tritridecanoin** Standard: High purity (>99%).
- Sample Matrix: Oil, fat, or biological extract.
- Syringe filters: 0.2 µm PTFE.

2.1.2. Instrumentation

- HPLC system with a gradient pump, autosampler, and column oven.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

2.1.3. Procedure

- Preparation of Stock Solutions:
 - **Tritridecanoin** Standard Stock (1 mg/mL): Accurately weigh 10 mg of **Tritridecanoin** and dissolve it in 10 mL of chloroform.
 - Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Glyceryl trinonadecanoate and dissolve it in 10 mL of chloroform.
- Preparation of Calibration Standards:

- Prepare a series of calibration standards by mixing appropriate volumes of the **Tritridecanoic acid** standard stock solution and the internal standard stock solution. The concentration of the internal standard should be kept constant across all calibration levels.
- Sample Preparation:
 - Lipid Extraction (e.g., Folch method): For biological samples, extract lipids using a 2:1 (v/v) mixture of chloroform and methanol.[\[1\]](#)
 - Internal Standard Spiking: Add a known volume of the internal standard stock solution to the extracted lipid sample.[\[1\]](#)
 - Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.[\[1\]](#)
 - Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection.
- HPLC Analysis:
 - Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.[\[1\]](#)
 - Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[\[1\]](#)
 - Gradient Elution: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the triglycerides.
 - Flow Rate: 0.3-0.5 mL/min.[\[1\]](#)
 - Injection Volume: 5-10 µL.[\[1\]](#)
 - Column Temperature: Maintain at a constant temperature (e.g., 30°C).
- Data Analysis:
 - Identify the peaks for **Tritridecanoic acid** and the internal standard based on their retention times.
 - Integrate the peak areas.

- Construct a calibration curve by plotting the ratio of the peak area of **Tritridecanoïn** to the peak area of the internal standard against the corresponding concentration ratio.
- Determine the concentration of **Tritridecanoïn** in the samples using the calibration curve.

Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is another powerful technique for the analysis of triglycerides, particularly after their conversion to fatty acid methyl esters (FAMES). However, high-temperature GC can also be used for the direct analysis of intact triglycerides.

2.2.1. Materials and Reagents

- Solvents: Heptane, methanol, chloroform.
- Internal Standard (IS): Tridecanoïn can be used as an internal standard when analyzing other fats and oils.[2] For analyzing **Tritridecanoïn** itself, a different odd-chain triglyceride would be needed.
- Transesterification Reagent: Methanolic base solution (e.g., sodium methoxide).
- **Tritridecanoïn** Standard: High purity (>99%).

2.2.2. Instrumentation

- Gas chromatograph equipped with a Flame Ionization Detector (FID) and a cool on-column or split/splitless injector.
- High-temperature capillary column suitable for triglyceride analysis (e.g., a short, thin-film column).[3]

2.2.3. Procedure for Intact Triglyceride Analysis

- Sample Preparation:
 - Dissolve a known amount of the oil or fat sample in heptane.

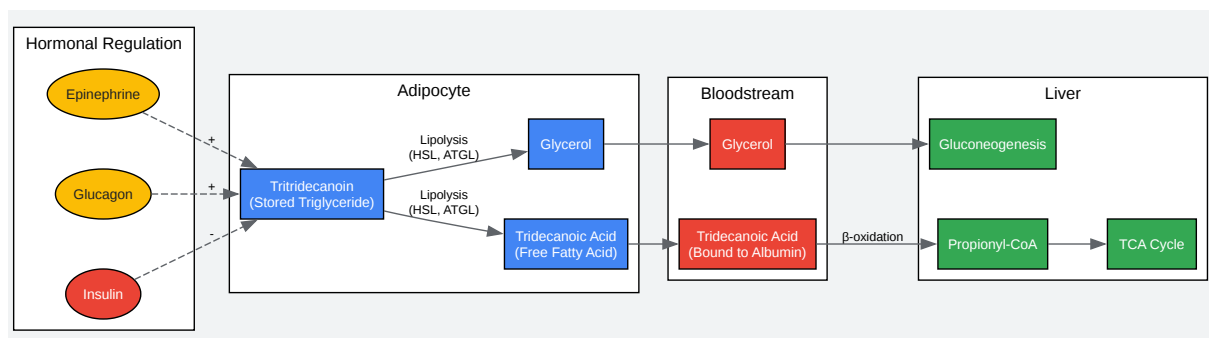
- Add a known amount of the internal standard.
- GC-FID Analysis:
 - Injector Temperature: Set to a high temperature (e.g., 390°C).[3]
 - Oven Temperature Program: Start at a lower temperature (e.g., 200°C) and ramp up to a high temperature (e.g., 370°C) to elute the triglycerides.[3]
 - Carrier Gas: Helium or hydrogen.
 - Detector Temperature: Set to a high temperature (e.g., 380°C).[3]
 - Injection Volume: 0.5-1 µL.
- Data Analysis:
 - Identify peaks based on retention times compared to standards.
 - Quantify using the internal standard method by comparing the peak area of **Tritridecanoin** to that of the internal standard.

Metabolic Fate and Signaling Pathways

Tritridecanoin, as a triglyceride, is primarily metabolized through hydrolysis into glycerol and three molecules of tridecanoic acid (C13:0), a saturated odd-chain fatty acid. This process is catalyzed by lipases.

Triglyceride Mobilization and Metabolism

The breakdown of stored triglycerides in adipose tissue is a hormonally regulated process. Hormones like epinephrine and glucagon, in response to low blood glucose or stress, activate a cAMP-mediated signaling cascade. This leads to the phosphorylation and activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), which then hydrolyze the triglycerides. Conversely, insulin inhibits this process.



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Caption: Metabolic pathway of **Tritridecanoin**.

The released glycerol can be taken up by the liver and used as a substrate for gluconeogenesis. The tridecanoic acid molecules are transported in the bloodstream bound to albumin and can be taken up by various tissues for energy production via β -oxidation.

Unique Aspects of Odd-Chain Fatty Acid Metabolism

Unlike even-chain fatty acids, the β -oxidation of tridecanoic acid yields propionyl-CoA in the final thiolysis step, in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic role allows for the net synthesis of glucose, a pathway not available from even-chain fatty acids.[4]

Potential Signaling Roles of Tridecanoic Acid

Emerging research suggests that odd-chain fatty acids and their metabolites may have specific signaling functions.

- **Anti-inflammatory Effects:** Tridecanoyl-derived oxylipins have been proposed to act as anti-inflammatory signals.[4]

- **mTORC1 Inhibition:** Decanoic acid, a medium-chain fatty acid, has been shown to inhibit mTORC1 signaling.^[5] While tridecanoic acid is slightly longer, it is plausible that it could have similar effects, which warrants further investigation.
- **Gene Expression:** Propionyl-CoA derived from tridecanoic acid can influence histone acylation, thereby potentially modulating gene expression.^[4]

Applications in Drug Delivery Systems

The solid nature of **Tritridecanoin** at room temperature and its biocompatibility make it an attractive lipid for the formulation of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions.

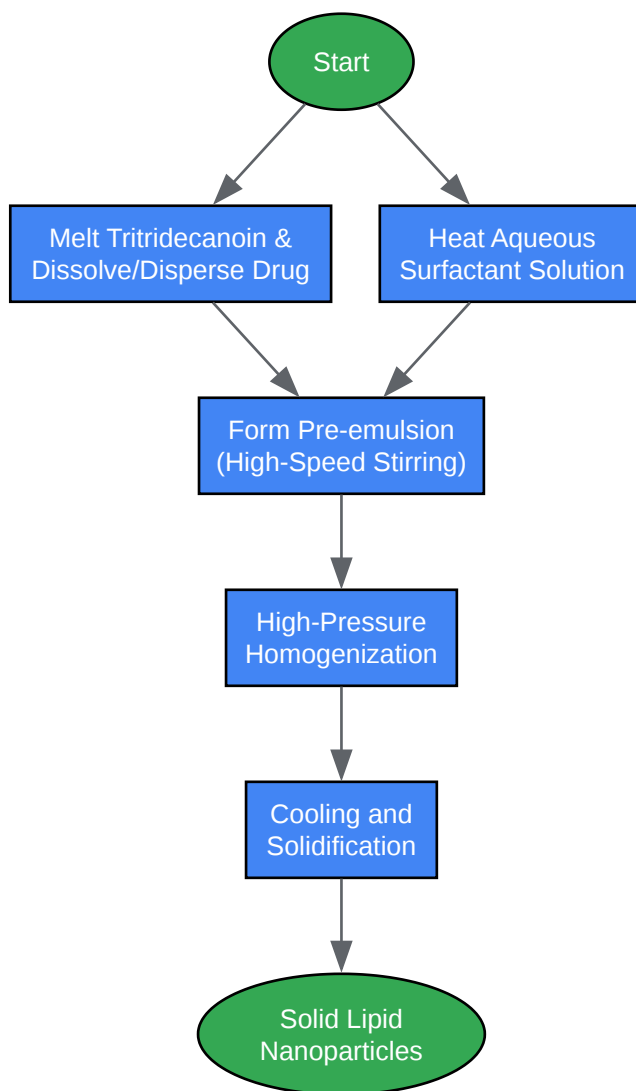
Solid Lipid Nanoparticles (SLNs)

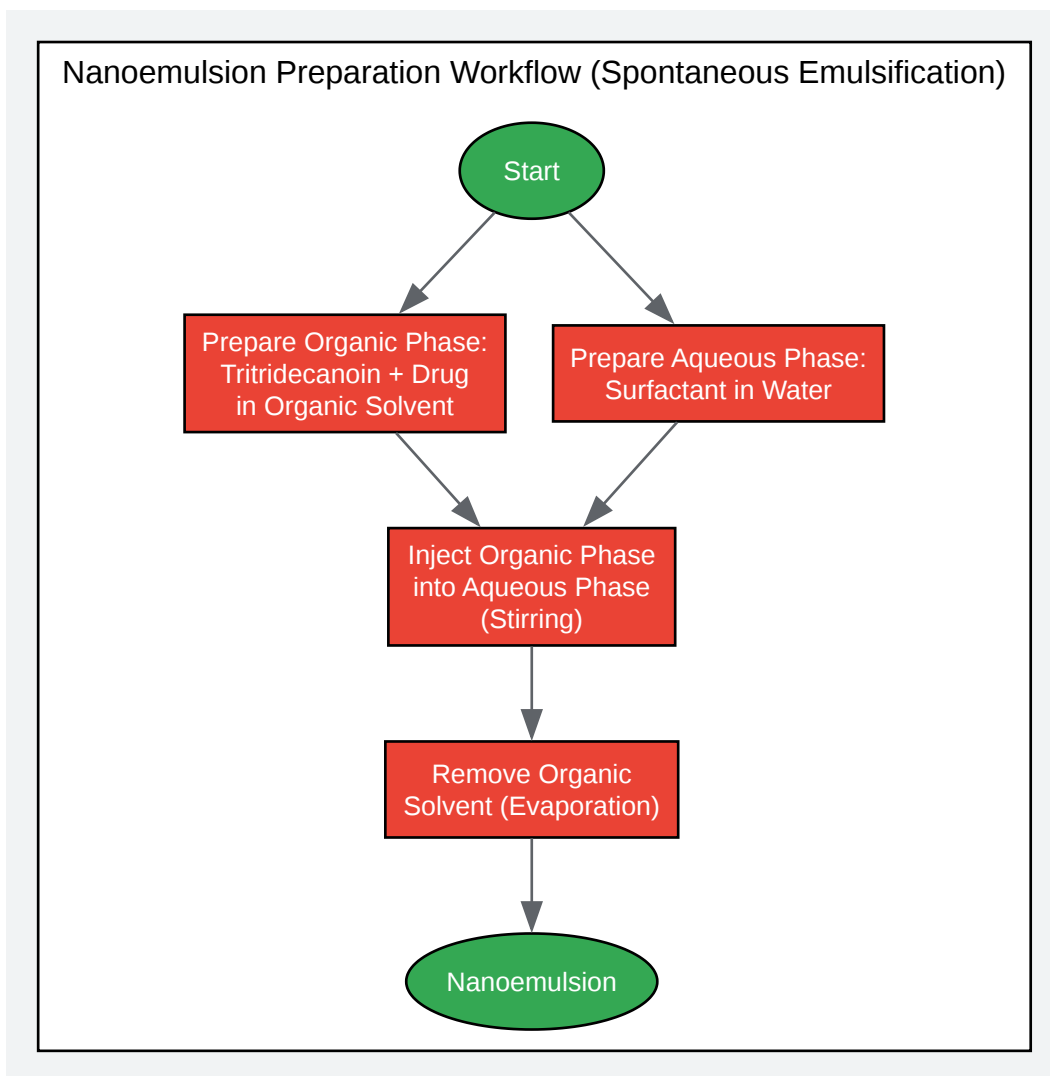
SLNs are colloidal carriers made from solid lipids, offering advantages like controlled drug release, protection of labile drugs, and the potential for targeted delivery.^{[6][7]}

4.1.1. General Preparation Method: High-Pressure Homogenization

- **Lipid Phase Preparation:** The drug is dissolved or dispersed in molten **Tritridecanoin** (heated 5-10°C above its melting point).
- **Aqueous Phase Preparation:** A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
- **Homogenization:** The hot pre-emulsion is subjected to high-pressure homogenization for several cycles.
- **Cooling and Solidification:** The resulting nanoemulsion is cooled down, leading to the recrystallization of the lipid and the formation of solid nanoparticles.

Solid Lipid Nanoparticle (SLN) Preparation Workflow





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